molecular formula C23H25NO4 B2394881 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid CAS No. 1342631-07-5

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B2394881
CAS No.: 1342631-07-5
M. Wt: 379.456
InChI Key: YGBJSIBWMAKQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.

Mechanism of Action

Target of Action

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . .

Mode of Action

The mode of action of this compound is not explicitly stated in the available literature. As a derivative of Fmoc, it may interact with biological targets in a similar manner. Fmoc compounds are typically used as protective groups in peptide synthesis, preventing unwanted side reactions . The specific interactions of this compound with its targets would depend on the nature of these targets, which are currently unknown.

Biochemical Pathways

Given its structural similarity to Fmoc, it may be involved in peptide synthesis or modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, and could potentially involve a wide range of biological processes.

Result of Action

As a potential participant in peptide synthesis or modification, it could potentially influence the structure and function of proteins, with wide-ranging effects on cellular processes .

Preparation Methods

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Cyclohexane Carboxylation: The protected amino compound is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, facilitating the synthesis of peptides and proteins.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid can be compared with other Fmoc-protected amino acids:

    Fmoc-Gly-OH: This compound is similar in that it also contains the Fmoc protective group but differs in the amino acid it protects (glycine instead of cyclohexane).

    Fmoc-Lys(Boc)-OH: This compound contains both Fmoc and Boc protective groups, providing additional protection for the lysine side chain.

    Fmoc-Phe-OH: This compound protects phenylalanine, another amino acid, using the Fmoc group.

These comparisons highlight the versatility of Fmoc-protected amino acids in peptide synthesis and their unique properties that make them suitable for different applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-8-6-7-13-23(15,21(25)26)24-22(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20H,6-8,13-14H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBJSIBWMAKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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